molecular formula C11H14N2O4S B6306671 4-(3-Methoxy-4-nitrophenyl)thiomorpholine 1-oxide CAS No. 2089651-30-7

4-(3-Methoxy-4-nitrophenyl)thiomorpholine 1-oxide

Cat. No.: B6306671
CAS No.: 2089651-30-7
M. Wt: 270.31 g/mol
InChI Key: RJBYKBRGGIJWEM-UHFFFAOYSA-N
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Description

4-(3-Methoxy-4-nitrophenyl)thiomorpholine 1-oxide is an organic compound with the molecular formula C₁₁H₁₄N₂O₄S It is characterized by the presence of a thiomorpholine ring substituted with a methoxy and nitro group on the phenyl ring

Mechanism of Action

In drug development, the thiomorpholine group serves as a replacement of the morpholine group, with the sulfur atom increasing the lipophilicity and representing a metabolically soft spot due to easy oxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxy-4-nitrophenyl)thiomorpholine 1-oxide typically involves the nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene with thiomorpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate, to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxy-4-nitrophenyl)thiomorpholine 1-oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: 4-(3-Methoxy-4-aminophenyl)thiomorpholine.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

4-(3-Methoxy-4-nitrophenyl)thiomorpholine 1-oxide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Nitrophenyl)thiomorpholine: Similar structure but lacks the methoxy group.

    4-(3-Methoxyphenyl)thiomorpholine: Similar structure but lacks the nitro group.

    4-(3-Nitrophenyl)thiomorpholine: Similar structure but lacks the methoxy group.

Uniqueness

4-(3-Methoxy-4-nitrophenyl)thiomorpholine 1-oxide is unique due to the presence of both methoxy and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(3-methoxy-4-nitrophenyl)-1,4-thiazinane 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c1-17-11-8-9(2-3-10(11)13(14)15)12-4-6-18(16)7-5-12/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBYKBRGGIJWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCS(=O)CC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201212096
Record name Thiomorpholine, 4-(3-methoxy-4-nitrophenyl)-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089651-30-7
Record name Thiomorpholine, 4-(3-methoxy-4-nitrophenyl)-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2089651-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiomorpholine, 4-(3-methoxy-4-nitrophenyl)-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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